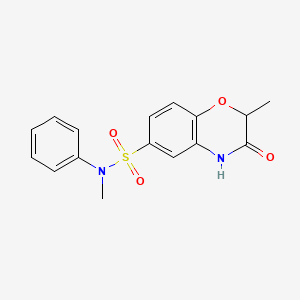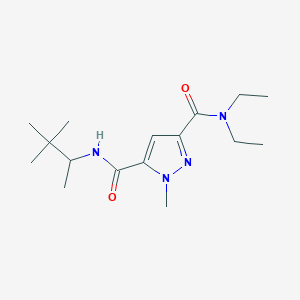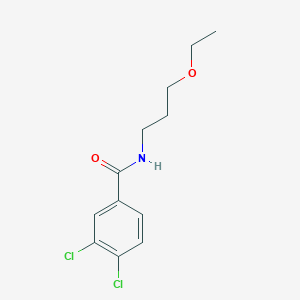![molecular formula C18H16F2N2O B4796516 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4796516.png)
2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Overview
Description
2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Difluorobenzamide Group: The difluorobenzamide group can be introduced through a nucleophilic substitution reaction, where a suitable difluorobenzoyl chloride reacts with the indole derivative in the presence of a base such as triethylamine.
Coupling Reaction: The final step involves the coupling of the indole derivative with the difluorobenzamide group to form the target compound. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzamides with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.
Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of indole-based drugs and their effects on cellular pathways.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for the production of other bioactive molecules.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety can bind to various biological targets, modulating their activity and leading to therapeutic effects. The difluorobenzamide group enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide: Similar structure but lacks the methyl group on the indole ring.
2,5-difluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide: Contains a methoxy group instead of a methyl group on the indole ring.
Uniqueness
2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of both the difluorobenzamide and the 5-methylindole moieties, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups enhances its stability, bioavailability, and interaction with biological targets, making it a promising compound for further research and development.
Properties
IUPAC Name |
2,5-difluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O/c1-11-2-5-17-14(8-11)12(10-22-17)6-7-21-18(23)15-9-13(19)3-4-16(15)20/h2-5,8-10,22H,6-7H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATOXPDAKXEESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-methyl-1-piperidinyl)propyl]-2-(methylthio)benzamide](/img/structure/B4796436.png)

![4-[(6-Methylpyrimidin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B4796458.png)
![2-[(4-chlorobenzyl)thio]-4-(2-methyl-3-phenyl-2-propen-1-ylidene)-1,3-thiazol-5(4H)-one](/img/structure/B4796464.png)
![N-[3-(2,4-Dichlorobenzamido)phenyl]naphthalene-1-carboxamide](/img/structure/B4796467.png)
![methyl 4-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B4796475.png)
![(E)-1-(3-bromo-4-methoxyphenyl)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]methanimine](/img/structure/B4796488.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4796495.png)
![N-{2-[(2,3-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B4796501.png)

![3-({2-chloro-4-[2-cyano-2-(4-fluorophenyl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B4796514.png)
![(3-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B4796538.png)

![N-(biphenyl-2-yl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4796560.png)
